Kahweofuran

Description

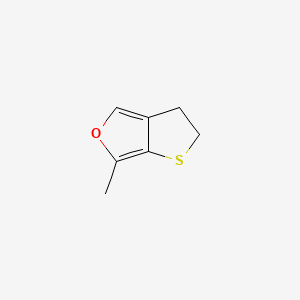

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2,3-dihydrothieno[2,3-c]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-5-7-6(4-8-5)2-3-9-7/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOKVCDOEDFSAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CO1)CCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10949512 | |

| Record name | 6-Methyl-2,3-dihydrothieno[2,3-c]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26693-24-3 | |

| Record name | Kahweofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26693-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thieno(2,3-c)furan, 2,3-dihydro-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026693243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-2,3-dihydrothieno[2,3-c]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kahweofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the chemical structure of Kahweofuran?

An In-depth Technical Guide to the Chemical Structure of Kahweofuran

Introduction

Kahweofuran is a bicyclic organosulfur compound and a significant contributor to the aroma of roasted coffee.[1][2] It belongs to the class of organic compounds known as aryl thioethers, which are characterized by a thioether group attached to an aryl group.[3] This document provides a comprehensive overview of the chemical structure, properties, and synthesis of Kahweofuran, tailored for researchers, scientists, and professionals in drug development. While Kahweofuran has been identified in foods like coffee, extensive research on its biological activities remains limited.[3]

Chemical Structure and Identifiers

The chemical structure of Kahweofuran consists of a furan (B31954) ring fused with a dihydrothiophene ring, with a methyl group substitution.

Table 1: Chemical Identifiers for Kahweofuran

| Identifier | Value | Source |

| IUPAC Name | 6-methyl-2,3-dihydrothieno[2,3-c]furan | [4] |

| Molecular Formula | C7H8OS | [4] |

| CAS Number | 26693-24-3 | [3][4] |

| InChI | InChI=1S/C7H8OS/c1-5-7-6(4-8-5)2-3-9-7/h4H,2-3H2,1H3 | [4] |

| InChI Key | WQOKVCDOEDFSAJ-UHFFFAOYSA-N | [3] |

| SMILES | CC1=C2SCCC2=CO1 | [3][5] |

| Synonyms | 2,3-dihydro-6-Methyl-thieno[2,3C]furan, 4-Methyl-3-oxa-6-thiabicyclo[3.3.0]octa-1,4-diene | [3] |

Physicochemical Properties

The following tables summarize the computed and experimental physicochemical properties of Kahweofuran.

Table 2: Computed Physicochemical Properties of Kahweofuran

| Property | Value | Source |

| Molecular Weight | 140.20 g/mol | [4] |

| Monoisotopic Mass | 140.029585568 Da | [3] |

| logP | 1.88 - 2.3 | [3] |

| Water Solubility | 0.29 g/L | [3] |

| pKa (Strongest Basic) | -1.9 | [3] |

| Polar Surface Area | 13.14 Ų | [3] |

| Rotatable Bond Count | 0 | [3] |

| Hydrogen Acceptor Count | 0 | [3] |

| Hydrogen Donor Count | 0 | [3] |

| Refractivity | 39.84 m³·mol⁻¹ | [3] |

| Polarizability | 14.84 ų | [3] |

Table 3: Experimental Physicochemical Properties of Kahweofuran

| Property | Value | Source |

| Boiling Point | 193.00 to 194.00 °C @ 760.00 mm Hg (est.) | [6] |

| Flash Point | 159.00 °F TCC (70.50 °C) (est.) | [6] |

| Kovats Retention Index (Semi-standard non-polar) | 1176 - 1218 | [4] |

| Kovats Retention Index (Standard polar) | 1753, 1756 | [4] |

Synthesis of Kahweofuran

Several synthetic routes for Kahweofuran have been reported in the literature. One notable method involves the condensation of 3-ketotetrahydrothiophene with ethyl acetate (B1210297), followed by cyclization.[7] Another approach achieves a rapid synthesis from 2-acetyl-3-hydroxymethylthiophene via a formal reductive cyclization using Wilkinson's catalyst.[1] A multi-step synthesis starting from 4,5-dihydrothiophen-3(2H)-one has also been described.[2]

Experimental Protocol: Synthesis from 3-Ketotetrahydrothiophene

A synthesis of Kahweofuran was reported starting from 3-ketotetrahydrothiophene.[7] The key steps are outlined below.

-

Condensation: 3-ketotetrahydrothiophene is condensed with ethyl acetate in the presence of sodium hydride. This reaction forms a mixture of β-diketones.

-

Cyclization: The resulting intermediate undergoes cyclization to form the fused furan ring system.

-

Purification: The final product, Kahweofuran, is purified. The synthetic Kahweofuran's mass, IR, NMR, and UV spectra were indistinguishable from the natural product.[7]

The following diagram illustrates the general workflow for the synthesis of Kahweofuran.

Biological Relevance and Applications

Kahweofuran is primarily recognized for its contribution to the characteristic aroma of roasted coffee.[1][2] It has been detected in both arabica and robusta coffee varieties.[3] Due to its presence in coffee, it has been suggested as a potential biomarker for coffee consumption.[3] The literature on the specific biological activities or pharmacological effects of Kahweofuran is currently limited. Further research is needed to explore its potential roles in biological systems and its applications in drug development.

References

- 1. scispace.com [scispace.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Showing Compound Kahweofuran (FDB010905) - FooDB [foodb.ca]

- 4. Kahweofuran | C7H8OS | CID 526931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - Kahweofuran (C7H8OS) [pubchemlite.lcsb.uni.lu]

- 6. kahweofuran, 26693-24-3 [thegoodscentscompany.com]

- 7. pubs.acs.org [pubs.acs.org]

The Genesis of a Key Coffee Aroma: An In-depth Technical Guide to the Formation Pathways of Kahweofuran During Roasting

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the formation pathways of kahweofuran, a significant aroma compound in roasted coffee. While direct research on the specific formation mechanisms of kahweofuran is limited, this guide synthesizes current knowledge on the formation of structurally similar furan (B31954) and thiophene (B33073) compounds in coffee to propose a scientifically grounded pathway. This paper will delve into the precursor molecules present in green coffee beans, the chemical transformations occurring during the roasting process, and the analytical methodologies used for quantification.

Introduction to Kahweofuran

Kahweofuran (6-methyl-2,3-dihydrothieno[2,3-c]furan) is a sulfur-containing heterocyclic aromatic compound that contributes to the desirable roasty and coffee-like aroma of brewed coffee. Its presence and concentration are influenced by various factors, including the coffee bean's origin, processing, and most significantly, the roasting conditions. Understanding the formation of kahweofuran is crucial for controlling and optimizing the flavor profile of roasted coffee.

Proposed Formation Pathways of Kahweofuran

The formation of kahweofuran is intrinsically linked to the Maillard reaction and the degradation of sugars and sulfur-containing amino acids during the intense heat of roasting. While a definitive, experimentally verified pathway is yet to be fully elucidated in scientific literature, a plausible mechanism can be proposed based on the well-documented formation of similar compounds like 2-furfurylthiol (FFT).

The proposed pathway involves two main stages:

-

Formation of a Furan Intermediate: This occurs through the thermal degradation of pentose (B10789219) sugars.

-

Reaction with a Sulfur Donor: The furan intermediate reacts with a sulfur-containing compound, likely derived from the degradation of the amino acid cysteine, to form the thiophene ring fused to the furan ring.

Precursor Molecules in Green Coffee Beans

The primary precursors for kahweofuran formation are believed to be:

-

Pentoses: Monosaccharides such as arabinose and ribose, which are components of polysaccharides in green coffee beans, are key precursors for the furan moiety.

-

Sulfur-Containing Amino Acids: Cysteine is the most likely sulfur donor for the formation of the thiophene ring.

The concentrations of these precursors can vary depending on the coffee species (e.g., Coffea arabica vs. Coffea canephora) and agricultural practices.

Chemical Reactions During Roasting

The roasting process, with temperatures typically reaching 200-240°C, provides the energy required for a cascade of complex chemical reactions.

Step 1: Formation of Furfural

During roasting, pentoses undergo dehydration and cyclization to form furfural, a key furan intermediate.

Step 2: Reaction with Hydrogen Sulfide (B99878)

Sulfur-containing amino acids, such as cysteine, degrade during roasting to release hydrogen sulfide (H₂S). Furfural can then react with hydrogen sulfide in a series of steps, including addition and cyclization, to form a thiophene ring.

Step 3: Formation of the Thieno[2,3-c]furan Ring System

Further reactions, likely involving intramolecular cyclization and dehydration, would lead to the formation of the fused thieno[2,3-c]furan ring system characteristic of kahweofuran. The methyl group at the 6-position is likely derived from the degradation of other coffee components or from a methylated precursor.

Below is a diagram illustrating the proposed high-level formation pathway of kahweofuran.

Caption: A high-level overview of the proposed kahweofuran formation pathway.

Quantitative Data

Specific quantitative data for kahweofuran across different coffee varieties and roast levels is scarce in publicly available literature. However, data for the broader class of furan compounds provides some context.

| Coffee Species | Roast Level | Furan Concentration (ng/g) | Reference |

| Coffea arabica | Light | 911 - 1530 | [1][2] |

| Coffea arabica | Medium | 1850 - 2890 | [1][2] |

| Coffea arabica | Dark | 3050 - 4730 | [1][2] |

| Coffea canephora (Robusta) | Light | 1240 - 2250 | [1][2] |

| Coffea canephora (Robusta) | Medium | 3100 - 4560 | [1][2] |

| Coffea canephora (Robusta) | Dark | 5120 - 5852 | [1][2] |

Note: The concentrations listed above are for furan and its derivatives in general and not specifically for kahweofuran. It is anticipated that kahweofuran concentrations would follow a similar trend, increasing with the degree of roast.

Experimental Protocols

The analysis of volatile and semi-volatile compounds like kahweofuran in a complex matrix such as coffee requires sophisticated analytical techniques. The following outlines a general experimental protocol for the quantification of kahweofuran.

Sample Preparation and Extraction

-

Roasting: Green coffee beans are roasted to a specific degree (e.g., light, medium, dark) using a laboratory-scale roaster. The roasting time and temperature profile are precisely controlled and recorded.

-

Grinding: The roasted beans are ground to a consistent particle size immediately before analysis to minimize the loss of volatile compounds.

-

Extraction: A suitable extraction method is employed to isolate the volatile compounds. Headspace solid-phase microextraction (HS-SPME) is a common and effective technique.

-

A known amount of ground coffee is placed in a sealed vial.

-

An internal standard, ideally an isotopically labeled version of kahweofuran, is added for accurate quantification via Stable Isotope Dilution Analysis (SIDA).

-

The vial is heated to a specific temperature to promote the release of volatile compounds into the headspace.

-

An SPME fiber is exposed to the headspace for a defined period to adsorb the analytes.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The SPME fiber is then desorbed in the injection port of a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically used for the separation of volatile compounds.

-

Oven Temperature Program: A programmed temperature gradient is used to separate the compounds based on their boiling points and affinities for the stationary phase.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron ionization (EI) is commonly used.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode can be used. SIM mode offers higher sensitivity and selectivity for target analytes.

-

The workflow for a typical analytical experiment is depicted below.

Caption: A simplified workflow for the quantitative analysis of kahweofuran.

Stable Isotope Dilution Analysis (SIDA)

SIDA is the gold standard for accurate quantification of trace-level compounds in complex matrices. This technique involves the synthesis of an isotopically labeled internal standard (e.g., containing ¹³C or ²H) of the target analyte (kahweofuran). A known amount of this labeled standard is added to the sample before extraction. Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during extraction and analysis. By measuring the ratio of the native analyte to the labeled standard using MS, any losses during sample preparation can be accounted for, leading to highly accurate quantification.

Conclusion

The formation of kahweofuran during coffee roasting is a complex process involving the Maillard reaction and the thermal degradation of sugars and sulfur-containing amino acids. While the precise mechanistic details are still an area for further research, the proposed pathway involving the reaction of a furan intermediate with a sulfur donor provides a strong theoretical framework. The analytical methodologies outlined in this guide, particularly GC-MS coupled with Stable Isotope Dilution Analysis, are essential tools for accurately quantifying kahweofuran and further investigating its formation. A deeper understanding of these pathways will enable the coffee industry to better control and optimize the flavor profiles of their products, and will provide valuable insights for researchers in the broader field of food chemistry and flavor science.

References

The Genesis of a Key Coffee Aroma: A Technical Guide to the Precursors of Kahweofuran in Green Coffee Beans

For Immediate Release

A deep dive into the chemical origins of one of coffee's signature aroma compounds, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the precursors to kahweofuran found in unroasted, green coffee beans. The guide details the quantitative distribution of these precursors, outlines precise experimental protocols for their analysis, and presents a putative biosynthetic pathway.

Kahweofuran, a potent aroma compound characterized by its roasted, sulfurous notes, is not present in green coffee beans but is formed during the roasting process through a series of complex chemical reactions. Understanding the precursors of this impactful flavor compound is crucial for controlling and modulating the final sensory profile of roasted coffee. This guide synthesizes current scientific knowledge on the primary precursors of kahweofuran: sucrose (B13894), free amino acids (particularly those containing sulfur), and the alkaloid trigonelline.

Quantitative Landscape of Kahweofuran Precursors

The concentration of kahweofuran precursors varies significantly between the two major coffee species, Coffea arabica and Coffea robusta, influencing their distinct flavor profiles. The following tables summarize the quantitative data for these key compounds in their green, unroasted state.

Table 1: Sucrose Content in Green Coffee Beans (% dry weight)

| Coffee Species | Sucrose Content (% dry weight) |

| Coffea arabica | 6.25 - 9.32 |

| Coffea robusta | 0.9 - 6.10 |

Table 2: Free Amino Acid Content in Green Coffee Beans (µg/g dry weight)

| Amino Acid | Coffea arabica (µg/g) | Coffea robusta (µg/g) |

| Alanine | 800 | 1200 |

| Asparagine | 360 | 680 |

| Cysteine | Traces | Traces |

| Methionine | Traces | Traces |

| Phenylalanine | 180 - 780 | Higher than Arabica |

| Glutamic Acid | High concentrations | High concentrations |

| Leucine | - | 740 - 960 |

| Lysine | - | 580 - 690 |

| Arginine | - | 540 - 660 |

Table 3: Trigonelline Content in Green Coffee Beans (% dry weight)

| Coffee Species | Trigonelline Content (% dry weight) |

| Coffea arabica | 0.95 - 1.77 |

| Coffea robusta | 0.52 - 1.24 |

The Pathway to Kahweofuran: A Proposed Formation Mechanism

The formation of kahweofuran is a complex process rooted in the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs at elevated temperatures. The pathway is initiated by the thermal degradation of sucrose into glucose and fructose. These reducing sugars then undergo further degradation to form reactive dicarbonyl compounds and furan (B31954) derivatives, such as furfural (B47365) and furfuryl alcohol.

Concurrently, sulfur-containing amino acids, primarily cysteine and methionine, degrade to release hydrogen sulfide (B99878) (H₂S) and other reactive sulfur-containing intermediates. The key step in kahweofuran synthesis is believed to be the reaction of a furan ring precursor with a sulfur donor, followed by cyclization and further rearrangements to form the stable thieno[2,3-c]furan structure. While the exact intermediates are a subject of ongoing research, a plausible pathway is illustrated below.

The Enigmatic Role of Kahweofuran in Coffee's Aromatic Complexity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The characteristic aroma of roasted coffee is a complex symphony of over a thousand volatile compounds. Among these, sulfur-containing molecules, despite their often low concentrations, play a pivotal role in shaping the final sensory profile due to their extremely low odor thresholds.[1] Kahweofuran (6-methyl-2,3-dihydrothieno[2,3-c]furan) is one such sulfur-containing heterocyclic compound, recognized as a key contributor to the desirable "roasted" and "smoky" notes in coffee.[1][2] This technical guide provides an in-depth exploration of the current scientific understanding of kahweofuran, focusing on its chemical properties, formation during roasting, analytical methodologies for its detection, and its contribution to the overall aroma profile of coffee. While extensive quantitative data for kahweofuran remains elusive in publicly available literature, this guide synthesizes the existing knowledge to provide a comprehensive overview for researchers and professionals in related fields.

Chemical and Physical Properties of Kahweofuran

| Property | Value | Source |

| IUPAC Name | 6-methyl-2,3-dihydrothieno[2,3-c]furan | PubChem[3] |

| Molecular Formula | C₇H₈OS | PubChem[3] |

| Molecular Weight | 140.20 g/mol | PubChem[3] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | The Good Scents Company[4] |

| Boiling Point | 193.00 to 194.00 °C @ 760.00 mm Hg (estimated) | The Good Scents Company[4] |

| Vapor Pressure | 0.663000 mmHg @ 25.00 °C (estimated) | The Good Scents Company[4] |

| Flash Point | 159.00 °F TCC (70.50 °C) (estimated) | The Good Scents Company[4] |

| logP (o/w) | 1.9 (estimated) | PubChem[3] |

| CAS Number | 26693-24-3 | PubChem[3] |

Formation of Kahweofuran During Coffee Roasting

The formation of kahweofuran is intrinsically linked to the complex series of chemical reactions that occur during the roasting of green coffee beans. While the precise, detailed pathway for kahweofuran has not been fully elucidated, it is understood to be a product of the Maillard reaction and the degradation of sulfur-containing precursors.[4]

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary source of a vast array of heterocyclic aroma compounds.[4] Sulfur-containing amino acids, such as cysteine and methionine, are key precursors to many of the potent sulfurous aroma compounds in coffee.[5] It is hypothesized that the degradation of these amino acids, in conjunction with the breakdown of sugars and other reactive intermediates, leads to the formation of the thieno[2,3-c]furan skeleton.

The diagram below illustrates a plausible, though not definitively proven, general pathway for the formation of sulfur-containing heterocyclic compounds like kahweofuran during coffee roasting.

Role of Kahweofuran in Coffee Aroma Profile

The overall aroma of coffee is determined by the complex interplay of numerous volatile compounds, each with its own characteristic odor and sensory threshold.[6] Sulfur-containing compounds, including kahweofuran, are particularly impactful due to their very low odor detection thresholds, meaning they can be perceived at extremely low concentrations.[1]

Kahweofuran is described as possessing a "roasted" and "smoky" aroma, and is considered one of the impact flavor components of roasted coffee.[2] The sensory perception of coffee aroma is a combinatorial effect, where the presence and concentration of various compounds modulate the final perceived scent.

The following diagram illustrates the conceptual relationship of kahweofuran to the overall coffee aroma profile.

Experimental Protocols for Analysis

The analysis of volatile and semi-volatile compounds in a complex matrix like coffee typically involves a sample preparation step followed by gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique for the extraction and concentration of volatile compounds from coffee samples.[7][8]

While a specific, validated protocol for the quantitative analysis of kahweofuran is not detailed in the available literature, a general methodology can be adapted from established methods for other volatile sulfur compounds in coffee.

General Experimental Workflow for Kahweofuran Analysis:

-

Sample Preparation: Roasted coffee beans are cryogenically ground to a fine powder to increase surface area and release volatile compounds. A known weight of the ground coffee is placed in a headspace vial.

-

Internal Standard Addition: An internal standard (e.g., a deuterated analog of kahweofuran, if available, or a compound with similar chemical properties) is added to the sample for accurate quantification.

-

Headspace Solid-Phase Microextraction (HS-SPME): The vial is sealed and heated to a specific temperature to promote the release of volatile compounds into the headspace. An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined period to adsorb the analytes.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The SPME fiber is then desorbed in the heated injection port of a gas chromatograph. The separated compounds are detected and identified by a mass spectrometer.

-

Quantification: The concentration of kahweofuran is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with a pure standard of kahweofuran.

The following diagram outlines a typical experimental workflow for the analysis of kahweofuran in coffee.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]

- 3. japsonline.com [japsonline.com]

- 4. newfoodmagazine.com [newfoodmagazine.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. naturalforce.com [naturalforce.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Enigmatic Aroma of Coffee: A Technical Guide to Kahweofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweofuran, a volatile heterocyclic organic compound, is a significant contributor to the characteristic aroma of roasted coffee. Its unique chemical structure, 6-methyl-2,3-dihydrothieno[2,3-c]furan, places it within the furan (B31954) family, a class of compounds known for their potent aromatic properties. This technical guide provides a comprehensive overview of the discovery, history, and current scientific understanding of Kahweofuran, with a focus on its relevance in food science. While Kahweofuran is a known flavor component, this guide also highlights the significant gaps in the scientific literature regarding its quantitative analysis, specific formation pathways, and biological activities, offering a roadmap for future research.

Discovery and History

Kahweofuran was first isolated and its structure elucidated in 1971 by a team of scientists led by George Büchi. Their research, a cornerstone in coffee chemistry, identified this novel compound as a key constituent of coffee aroma. The name "Kahweofuran" is derived from "kahwe," the Arabic word for coffee. Since its discovery, several chemical synthesis routes for Kahweofuran have been developed, confirming its structure and enabling further study of its properties. Despite its early discovery, research specifically focused on Kahweofuran has been limited, with much of the related literature concentrating on the broader class of furan compounds in coffee.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₇H₈OS |

| Molar Mass | 140.20 g/mol |

| Appearance | Volatile liquid |

| Aroma Profile | Roasted, coffee-like |

| Class | Aryl thioether |

Formation of Furans in Coffee: A General Overview

The precise formation pathway of Kahweofuran during coffee roasting has not been explicitly detailed in the scientific literature. However, the general mechanisms for the formation of furan and its derivatives are well-established and provide a likely framework for Kahweofuran's genesis. The primary route for furan formation in coffee is the thermal degradation of various precursors present in green coffee beans during the roasting process.

Key precursors for furan formation include:

-

Carbohydrates: Sugars such as arabinose, sucrose, and galactose are major precursors.

-

Amino Acids: The presence of amino acids can influence the formation pathways.

-

Fatty Acids: The oxidation of polyunsaturated fatty acids can also lead to furan formation.

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is a significant contributor to the formation of a wide array of flavor and aroma compounds in coffee, including furans.

Quantitative Analysis: A Significant Knowledge Gap

A thorough review of the scientific literature reveals a critical gap in the quantitative analysis of Kahweofuran in coffee and other food products. While numerous studies have quantified the concentration of the parent compound, furan, in various coffee types (roasted beans, ground coffee, and brewed coffee), specific data for Kahweofuran is absent. The table below summarizes the concentration ranges reported for furan , which may serve as a preliminary reference but should not be directly extrapolated to Kahweofuran.

| Coffee Product | Furan Concentration Range (µg/kg) |

| Roasted Coffee Beans | 911 - 5852 |

| Ground Coffee | Varies depending on roast and species |

| Brewed Coffee | <10 - 288 |

Note: This data is for the compound "furan" and not "Kahweofuran."

Experimental Protocols

Synthesis of Kahweofuran

Several synthetic routes to Kahweofuran have been published. The following diagram illustrates a generalized workflow for its chemical synthesis, often starting from commercially available precursors.

Analytical Methodology for Furans in Coffee (General)

While a specific, validated protocol for the quantitative analysis of Kahweofuran is not available in the literature, the standard method for the analysis of furan and other volatile compounds in coffee is Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). The following provides a general outline of this technique.

Objective: To isolate and quantify volatile furan compounds from a coffee matrix.

1. Sample Preparation:

-

A known weight of ground coffee or liquid coffee brew is placed in a headspace vial.

-

An internal standard (e.g., a deuterated analog of the analyte) is added for accurate quantification.

-

The vial is sealed to create a closed system.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

The sealed vial is heated to a specific temperature to promote the volatilization of analytes into the headspace.

-

An SPME fiber coated with a specific stationary phase is exposed to the headspace for a defined period. Volatile compounds, including furans, adsorb onto the fiber.

-

The fiber is then retracted.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The SPME fiber is inserted into the heated injection port of the gas chromatograph.

-

The adsorbed analytes are thermally desorbed from the fiber and transferred to the GC column.

-

The GC column separates the individual volatile compounds based on their boiling points and interactions with the stationary phase.

-

The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for identification and quantification.

Biological Activities and Signaling Pathways: An Unexplored Frontier

To date, there is no scientific literature available describing the biological activities, pharmacological effects, or signaling pathways associated with Kahweofuran. This represents a significant and compelling area for future research. Given that other furan-containing compounds have demonstrated a range of biological effects, from toxicity to potential therapeutic benefits, investigating the bioactivity of Kahweofuran is a logical next step in understanding its full impact in food science and potentially in drug development.

Future Research Directions

The current body of knowledge on Kahweofuran is limited, presenting numerous opportunities for further scientific inquiry. Key areas for future research include:

-

Quantitative Analysis: Development and validation of a robust analytical method for the quantification of Kahweofuran in various coffee products and other foods. This would enable a comprehensive assessment of dietary exposure.

-

Formation Pathway: Elucidation of the specific chemical precursors and reaction mechanisms that lead to the formation of Kahweofuran during coffee roasting.

-

Biological Activity: In-depth investigation of the potential biological effects of Kahweofuran, including its cytotoxicity, genotoxicity, and any potential beneficial properties such as antioxidant or anti-inflammatory activities.

-

Signaling Pathways: Identification of any cellular signaling pathways that may be modulated by Kahweofuran, which could provide insights into its mechanism of action.

-

Sensory Science: Further studies to precisely define the sensory impact and flavor contribution of Kahweofuran to the overall coffee aroma profile.

Conclusion

Kahweofuran remains an intriguing and somewhat enigmatic component of coffee's complex chemical landscape. While its discovery and chemical synthesis are well-documented, a significant dearth of information exists regarding its quantitative occurrence, specific formation pathway, and biological significance. This technical guide has summarized the available knowledge and, more importantly, highlighted the substantial research gaps. Addressing these unanswered questions will not only enhance our understanding of coffee chemistry and flavor but also potentially uncover novel bioactive properties of this fascinating molecule, with implications for food science, nutrition, and pharmacology.

The Elusive Scent: Investigating the Natural Occurrence of Kahweofuran Beyond Coffee

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kahweofuran, a potent aroma compound, is a key contributor to the characteristic scent of roasted coffee. Extensive research has been dedicated to its synthesis and its role in coffee's flavor profile. However, a comprehensive review of the current scientific literature reveals a critical finding: there is no documented evidence of the natural occurrence of Kahweofuran outside of the coffee bean. This technical guide addresses this "negative" finding by summarizing the current state of knowledge, clarifying the distinction between Kahweofuran and other related furan (B31954) compounds, and providing technical details on its known formation and analysis. While the primary request for a guide on its natural occurrence in other sources cannot be fulfilled due to a lack of existing data, this paper aims to provide valuable context and technical information for researchers in the field.

Kahweofuran: A Coffee-Specific Aroma Compound

Kahweofuran, chemically known as 6-methyl-2,3-dihydrothieno[2,3-c]furan, is a sulfur-containing heterocyclic compound that imparts a roasted and smoky note to coffee's aroma.[1][2][3] Its identity and synthesis have been subjects of chemical research, confirming its structure and importance as an impact flavor component in roasted coffee.[1][2][3][4] The name itself, derived from the Arabic word for coffee, "qahweh," underscores its intimate and, thus far, exclusive association with this beverage.[3]

The Quest for Non-Coffee Sources: An Absence of Evidence

A thorough investigation of scientific databases and literature reveals no studies that have identified Kahweofuran as a naturally occurring compound in any plant, microorganism, or animal tissue other than coffee. Searches for "Kahweofuran natural sources," "Kahweofuran in plants," and "non-coffee sources of Kahweofuran" did not yield any instances of its natural presence outside of coffee. This suggests that the specific precursors and reaction conditions required for its formation are unique to the chemical environment of a roasting coffee bean.

Distinguishing Kahweofuran from Other Furans in Food

It is crucial to differentiate Kahweofuran from the broader class of furan compounds, which are found in a wide variety of heat-processed foods.[5][6][7][8][9] Furan and its alkylated derivatives (e.g., 2-methylfuran, 2,5-dimethylfuran) are heat-induced contaminants that can form from the thermal degradation of carbohydrates, amino acids, ascorbic acid, and unsaturated fatty acids.[6][7][9]

While these furan compounds are prevalent in products like breakfast cereals, canned goods, and baked items, they are structurally distinct from Kahweofuran and do not possess its characteristic coffee-like aroma.[5][6][7] The presence of a thiophene (B33073) ring fused to the furan ring is a defining feature of Kahweofuran, setting it apart from these simpler furan structures.

Formation and Synthesis of Kahweofuran

The formation of Kahweofuran is a result of the complex series of chemical reactions that occur during the roasting of coffee beans, specifically the Maillard reaction and the degradation of sulfur-containing amino acids. While a detailed biosynthetic pathway in coffee has not been fully elucidated, its synthesis in a laboratory setting has been achieved.

One reported synthesis involves the reductive cyclization of 2-acetyl-3-hydroxymethylthiophene using Wilkinson's catalyst.[1] Another multi-step synthesis starts from 4,5-dihydrothiophen-3(2H)-one.[2] These synthetic routes provide a means for obtaining pure Kahweofuran for use as an analytical standard and for sensory studies.

Analytical Methodologies for Detection

The analysis of volatile aroma compounds like Kahweofuran typically involves gas chromatography (GC) coupled with mass spectrometry (MS) or other selective detectors.[10][11] Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique for extracting and concentrating volatile and semi-volatile compounds from a sample matrix before GC analysis.[10][11]

Table 1: Analytical Techniques for Furan and its Derivatives

| Technique | Description | Application | Reference |

| HS-SPME-GC-MS | Headspace solid-phase microextraction followed by gas chromatography-mass spectrometry. A sensitive method for the analysis of volatile compounds. | Analysis of furan and its derivatives in various food matrices. | [10][11] |

| HS-GC-MS | Automated headspace gas chromatography-mass spectrometry. | Analysis of furan in heat-processed foods. | [10] |

| GC-FID | Gas chromatography with flame ionization detection. | A cost-effective method for the analysis of furan and its derivatives in samples with higher concentrations. | [10] |

Note: While these methods are used for furan analysis in general, they are also applicable to the detection and quantification of Kahweofuran in coffee samples.

Logical Workflow for Investigating Novel Occurrences

For researchers interested in exploring the potential for Kahweofuran in other natural sources, a logical experimental workflow would be necessary. The following diagram illustrates a hypothetical workflow for such an investigation.

Caption: A hypothetical workflow for the detection of Kahweofuran.

Conclusion

References

- 1. scispace.com [scispace.com]

- 2. asianpubs.org [asianpubs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Questions and answers on furan in food - BfR [bfr.bund.de]

- 8. Furan and Methylfurans in Foods: An Update on Occurrence, Mitigation, and Risk Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Formation of Furan Derivatives in Thermally Processed Foods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Furan (B31954) and its derivatives are heterocyclic organic compounds that can form in a variety of foods during thermal processing.[1] Classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC), the presence of furan in the food supply is a significant concern for food safety and public health.[2][3] This technical guide provides an in-depth overview of the biosynthesis of furan derivatives, detailing the precursor molecules, chemical pathways, analytical methodologies for their detection, and quantitative data on their occurrence in various food matrices.

Precursors and Formation Pathways

The formation of furan in food is a complex process involving multiple precursors and chemical reactions, primarily driven by heat. The main precursors include carbohydrates, amino acids, ascorbic acid, and polyunsaturated fatty acids.[2][3][4] The key chemical pathways responsible for furan formation are the Maillard reaction, caramelization, and lipid oxidation.[5][6]

Maillard Reaction and Carbohydrate Degradation

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a major contributor to furan formation.[2][7] During this reaction, intermediates such as 1-deoxyosones and 3-deoxyosones are generated from reducing hexoses.[8] These intermediates can then undergo cleavage to produce aldotetrose, a direct precursor to furan.[2][8] Both the intact sugar skeleton and the recombination of sugar fragments can lead to furan formation.[9][10][11] Under roasting conditions, furan is primarily formed from the intact sugar skeleton, while in aqueous solutions, the recombination of C2 fragments like acetaldehyde (B116499) and glycolaldehyde (B1209225) becomes more significant.[8][10] The presence of certain amino acids, such as alanine, threonine, and serine, can promote furan formation by providing these C2 fragments.[10][11]

Caramelization

Caramelization, the thermal decomposition of sugars in the absence of amino acids, is another significant pathway for the formation of furan derivatives.[12][13] When sugars are heated above 120°C, they undergo a series of reactions including enolization, dehydration, and fragmentation, leading to the production of various compounds, including furans which contribute to the characteristic caramel-like flavor.[12][13][14] For instance, the heating of sucrose (B13894) can lead to the formation of glucose and fructose, which then undergo further reactions to form furan derivatives.[12]

Ascorbic Acid Degradation

Ascorbic acid (Vitamin C) is a highly potent precursor to furan.[5][15] Through thermal degradation and oxidation, ascorbic acid can be converted to dehydroascorbic acid, which then hydrolyzes to 2,3-diketogulonic acid (DKG).[8] DKG can subsequently be converted to aldotetrose and then cyclize to form furan.[8] Under non-oxidative pyrolytic conditions, ascorbic acid can also form 3-deoxypentosulose, which can then enter the ribose pathway to produce furan.[2] The pH of the food matrix significantly influences furan formation from ascorbic acid, with lower pH values generally favoring its formation.[16]

Polyunsaturated Fatty Acid (PUFA) Oxidation

The thermal oxidation of polyunsaturated fatty acids (PUFAs), such as linoleic and linolenic acids, provides another pathway for furan formation.[2][4][5] During heating, PUFAs can undergo oxidation to form lipid hydroperoxides.[2][4] These hydroperoxides can then break down into smaller, reactive molecules, including 4-hydroxy-2-alkenals, which can act as precursors for furan through cyclization and dehydration.[2][4] The presence of antioxidants like tocopherol acetate (B1210297) has been shown to reduce furan formation from PUFAs.[8]

Quantitative Data on Furan in Foods

The concentration of furan in thermally processed foods can vary widely depending on the food matrix, processing conditions, and precursor content. Coffee and baby foods have been identified as primary sources of dietary furan exposure for adults and infants, respectively.[5][7]

| Food Category | Mean Furan Concentration (ng/g) | Reference |

| Brewed Coffee | 42 - 3,660 | [2] |

| Roasted Coffee Beans | 42 - 3,660 | [2] |

| Baby Foods | Not-detectable - 11.6 | [2] |

| Infant Formula | 0.2 - 3.2 | [2] |

| Baked Beans | 22 - 24 | [2] |

| Meat Products | 13 - 17 | [2] |

| Soups | 23 - 24 | [2] |

| Soy Sauce | 0.45 - 86.21 | [5] |

| All-Bran Wheat Flakes | 25.4 | [2] |

| Pretzel Snacks | 62.8 | [2] |

Experimental Protocols for Furan Analysis

The accurate quantification of furan in food is challenging due to its high volatility.[17] The most common analytical methods are based on gas chromatography-mass spectrometry (GC-MS) coupled with headspace sampling techniques.[5][17]

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This is the reference method recommended by the U.S. Food and Drug Administration (FDA) for furan analysis.[5][18]

Sample Preparation:

-

Homogenize solid or semi-solid food samples. To minimize furan loss, it is advisable to chill the samples before and during homogenization.[19]

-

Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial. For liquid samples, 5-10 g can be used directly.[19]

-

Add a known amount of deuterated furan (d4-furan) as an internal standard to each vial.[18][19]

-

For solid and semi-solid samples, add 5 mL of saturated NaCl solution or purified water to facilitate the release of furan into the headspace.[18][19]

-

Immediately seal the vials with PTFE-faced septa and aluminum caps.[19]

Instrumental Analysis:

-

Headspace Autosampler Conditions:

-

GC-MS Conditions:

-

Column: A porous layer open tubular (PLOT) column with bonded polystyrene-divinylbenzene is often used for good separation of small volatile molecules.[2]

-

Carrier Gas: Helium at a constant flow rate.[18]

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 50°C) and ramps up to a higher temperature (e.g., 225°C).[18]

-

MS Detection: Selected Ion Monitoring (SIM) mode is used to monitor the characteristic ions of furan (m/z 68) and d4-furan (m/z 72).[2][18]

-

Quantification:

Quantification is typically performed using the standard addition method with a deuterated furan internal standard (d4-furan).[2][18] A calibration curve is created by plotting the concentration of furan in fortified test portions against the response factors of furan to d4-furan.[18]

Headspace Solid-Phase Microextraction (HS-SPME-GC-MS)

HS-SPME is a popular alternative to static headspace analysis due to its sensitivity, efficiency, and solvent-free nature.[5]

Sample Preparation:

Sample preparation is similar to the HS-GC-MS method.

SPME Extraction:

-

An SPME fiber coated with a suitable stationary phase (e.g., Carboxen/Polydimethylsiloxane (CAR/PDMS) or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)) is exposed to the headspace of the sealed vial.[5][21]

-

The fiber adsorbs the volatile compounds, including furan, from the headspace.

-

Extraction time and temperature are optimized for the specific food matrix and analytes. Typical conditions might be 15 minutes at 35°C.[21]

Instrumental Analysis:

-

The SPME fiber is then desorbed in the hot GC injector, releasing the trapped analytes onto the GC column for separation and detection by MS.

Method Performance:

The performance of analytical methods for furan is typically evaluated based on the Limit of Detection (LOD), Limit of Quantification (LOQ), correlation coefficient (R²), and recovery.

| Analytical Method | LOD (ng/g) | LOQ (ng/g) | R² | Recovery (%) | Reference |

| HS-SPME-GC-MS | ≤ 0.02 | ≤ 0.06 | ≥ 0.9991 | 77.81 - 111.47 | [5] |

| HS-SPME-GC-MS | 0.14 - 0.78 | 0.51 - 2.60 | 0.997 - 0.999 | - | [5] |

| HS-SPME-GC-MS/MS | 0.002 - 0.101 | 0.007 - 0.337 | - | - | [5] |

| HS-GC-MS (FDA) | - | 2.0 - 5.0 | - | - | [5] |

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the complex processes of furan formation and analysis, the following diagrams have been generated using the DOT language.

Caption: Major pathways of furan formation during thermal processing.

Caption: A typical experimental workflow for the analysis of furan in food.

Mitigation Strategies

Given the potential health risks associated with furan, various strategies to mitigate its formation in food have been explored. These can be broadly categorized as alterations to processing conditions and the addition or removal of specific food ingredients.[5][7]

-

Alterations to Processing Conditions: Reducing the thermal impact during processing, such as using lower temperatures for longer times or employing alternative heating technologies like ohmic heating, can help minimize furan formation.[7][22][23]

-

Ingredient Modification: The addition of certain antioxidants can inhibit the oxidative pathways of furan formation.[8] Conversely, reducing the concentration of key precursors, where possible, can also be an effective strategy.

Conclusion

The formation of furan in thermally processed foods is a complex issue with significant implications for food safety. A thorough understanding of the underlying chemical pathways and the factors that influence furan formation is crucial for developing effective mitigation strategies. The analytical methods outlined in this guide provide the necessary tools for researchers and food industry professionals to monitor furan levels and ensure the safety of the food supply. Continued research is needed to further elucidate the mechanisms of furan formation and to develop practical and effective mitigation strategies that can be implemented at an industrial scale.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 9. pubs.acs.org [pubs.acs.org]

- 10. lookchem.com [lookchem.com]

- 11. Formation of furan and methylfuran by maillard-type reactions in model systems and food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Caramelization in Cooking - Caramelization Reactions | Chemistry Net [chem-net.blogspot.com]

- 14. researchgate.net [researchgate.net]

- 15. imreblank.ch [imreblank.ch]

- 16. Formation of furan from carbohydrates and ascorbic acid following exposure to ionizing radiation and thermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. fda.gov [fda.gov]

- 19. benchchem.com [benchchem.com]

- 20. tandfonline.com [tandfonline.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Industrially applicable strategies for mitigating acrylamide, furan, and 5-hydroxymethylfurfural in food - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Kahweofuran in Coffee Flavor: A Technical Guide

An in-depth exploration of the chemical, analytical, and sensory characteristics of Kahweofuran, a key sulfur-containing aroma compound that contributes to the distinctive flavor of roasted coffee.

For Researchers, Scientists, and Drug Development Professionals.

Kahweofuran, a volatile heterocyclic organic compound with the chemical name 6-methyl-2,3-dihydrothieno[2,3-c]furan, is a significant contributor to the desirable "roasted and smoky" aroma notes in coffee.[1] As a sulfur-containing furan (B31954) derivative, it belongs to a class of compounds known for their potent and often pleasant aromas, which are formed during the roasting of coffee beans through complex chemical transformations. This guide provides a comprehensive overview of the chemistry, formation, analysis, and sensory impact of Kahweofuran, tailored for a technical audience.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₇H₈OS |

| Molar Mass | 140.2 g/mol |

| CAS Number | 26693-24-3 |

| Appearance | Colorless to pale yellow liquid (estimated) |

| Boiling Point | 193-194 °C at 760 mmHg (estimated) |

| Odor Description | Roasted, smoky, sulfurous |

Formation of Kahweofuran in Coffee Roasting

Kahweofuran is not present in green coffee beans but is formed during the roasting process. Its formation is a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occur at elevated temperatures.[2][3] Specifically, sulfur-containing amino acids are key precursors to the formation of many important aroma compounds in coffee, including Kahweofuran.[2][3][4]

The general pathway for the formation of furan derivatives involves the thermal degradation of carbohydrates.[5] In the presence of sulfur-containing compounds, these reactions can lead to the formation of sulfur-substituted furans like Kahweofuran. While the precise, detailed reaction mechanism for Kahweofuran formation is not extensively documented in the readily available literature, it is understood to be a product of the intricate network of reactions that contribute to the overall aroma profile of roasted coffee.

Quantitative Analysis of Furan and its Derivatives in Coffee

While specific quantitative data for Kahweofuran across different coffee varieties and roast levels is not widely available in public literature, studies on furan and its derivatives provide a general understanding of their prevalence. Furan concentrations are known to be influenced by the coffee species, with Coffea canephora (Robusta) generally exhibiting higher levels than Coffea arabica (Arabica).[2][6] The degree of roast also plays a crucial role, with darker roasts typically containing higher concentrations of these compounds.[2][6][7]

The brewing method significantly impacts the final concentration of furans in the consumed beverage. Due to their volatility, a substantial portion of these compounds can be lost during brewing.[7]

Table 1: General Furan Concentrations in Coffee Products

| Coffee Product | Furan Concentration Range | Reference(s) |

| Roasted Coffee Beans | 911 - 5852 µg/kg | [2] |

| Brewed Coffee | <10 - 288 µg/kg | [2] |

Note: These values represent total furan and its derivatives and are not specific to Kahweofuran.

Experimental Protocols for Analysis

The analysis of volatile compounds like Kahweofuran in a complex matrix such as coffee requires sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method for the identification and quantification of these compounds. Headspace solid-phase microextraction (HS-SPME) is a widely used sample preparation technique for extracting volatile and semi-volatile compounds from the coffee matrix prior to GC-MS analysis.[8][9]

Example Protocol: HS-SPME-GC-MS Analysis of Volatile Compounds in Coffee

This protocol is a generalized procedure based on common practices for the analysis of volatile compounds in coffee and should be optimized for the specific analysis of Kahweofuran.

-

Sample Preparation:

-

Weigh a precise amount of finely ground roasted coffee (e.g., 1-2 grams) into a headspace vial.

-

Add a known volume of a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.

-

Add a known amount of an appropriate internal standard for quantification. For furan analysis, deuterated furan (d4-furan) is often used.[8]

-

Immediately seal the vial with a PTFE/silicone septum.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a temperature-controlled agitator.

-

Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the analytes.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Insert the SPME fiber into the heated GC injection port (e.g., 250°C) for a specific time (e.g., 5 minutes) to desorb the analytes onto the GC column.

-

Gas Chromatography:

-

Column: Use a capillary column suitable for separating volatile compounds (e.g., a polar wax column like a DB-WAX or a mid-polar column).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature gradient is used to separate the compounds based on their boiling points and polarity. An example program could be: start at 40°C, hold for 2 minutes, ramp to 240°C at 5°C/minute, and hold for 5 minutes.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Mode: Full scan mode for identification of unknown compounds and Selected Ion Monitoring (SIM) mode for targeted quantification of Kahweofuran, monitoring its characteristic ions.

-

-

Sensory Perception and Flavor Contribution

To more accurately determine the contribution of a specific compound to the overall aroma, Gas Chromatography-Olfactometry (GC-O) is employed. This technique combines the separation power of GC with human sensory perception. As compounds elute from the GC column, they are split between a detector (like a mass spectrometer) and a sniffing port, where a trained sensory panelist can describe the odor and its intensity. Techniques like Aroma Extract Dilution Analysis (AEDA) can then be used to determine the Flavor Dilution (FD) factor, which is a measure of the potency of an odorant in an extract.

A more detailed sensory profile of Kahweofuran would require a descriptive sensory analysis by a trained panel. Such an analysis would go beyond the general "roasted and smoky" description to include more specific aroma attributes and their intensities.

Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the specific interaction of Kahweofuran with olfactory receptors or any subsequent signaling pathways. Research in the field of flavor chemistry is ongoing, and future studies may elucidate the specific mechanisms by which Kahweofuran and other key coffee aroma compounds elicit a sensory response.

Conclusion

Kahweofuran is an important, yet not fully characterized, contributor to the complex and desirable aroma of roasted coffee. Its formation during roasting is a key part of the development of the characteristic "roasted" flavor notes. While general analytical methods for its detection are established, a lack of specific quantitative data and a precise odor threshold limits a complete understanding of its impact. Further research focusing on the quantification of Kahweofuran in various coffee products, detailed sensory profiling, and investigation into its interaction with olfactory receptors will provide a more complete picture of its role in the chemistry of coffee flavor.

References

- 1. Characterization of the Aroma Profile and Main Key Odorants of Espresso Coffee - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]

- 3. Start [leibniz-lsb.de]

- 4. coffeeresearch.org [coffeeresearch.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Furan levels in coffee as influenced by species, roast degree, and brewing procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tentamus.com [tentamus.com]

- 8. Analysis of furan in coffee of different provenance by head-space solid phase microextraction gas chromatography-mass spectrometry: effect of brewing procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. odour.org.uk [odour.org.uk]

The Sensory Profile of Pure Kahweofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweofuran, scientifically known as 6-methyl-2,3-dihydrothieno[2,3-c]furan, is a sulfur-containing heterocyclic compound. It is recognized as a significant contributor to the characteristic aroma of roasted coffee. This technical guide provides a comprehensive overview of the known sensory properties of pure kahweofuran, outlines standard experimental protocols for its sensory evaluation, and addresses the current gaps in quantitative sensory data. This information is intended to be a valuable resource for researchers in flavor chemistry, sensory science, and drug development who may be investigating the compound's organoleptic properties and potential physiological effects.

Sensory Properties of Pure Kahweofuran

The sensory characteristics of pure kahweofuran are primarily defined by its aroma. To date, detailed quantitative data on its taste profile remains largely uncharacterized in publicly available literature.

Odor Profile

The dominant and most frequently cited odor characteristic of pure kahweofuran is a complex roasted and sulfurous aroma. A key industry resource, The Good Scents Company, describes the odor of kahweofuran at a concentration of 0.01% in propylene (B89431) glycol as "roasted smoky sulfurous".[1] This qualitative description is crucial for understanding its contribution to the overall sensory experience of coffee.

Quantitative Sensory Data

A thorough review of scientific literature and flavor databases reveals a significant gap in the quantitative sensory data for pure kahweofuran. Specifically, peer-reviewed and publicly accessible odor and taste detection thresholds in a neutral medium such as water have not been established. This lack of data prevents the calculation of its Odor Activity Value (OAV) in various systems, a critical metric for determining a compound's impact on overall aroma.

Table 1: Summary of Known Sensory Properties of Pure Kahweofuran

| Sensory Attribute | Description | Quantitative Data (in Water) | Source |

| Odor | Roasted, smoky, sulfurous | Not available | [1] |

| Taste | Not available | Not available | - |

Experimental Protocols for Sensory Evaluation

To address the gap in quantitative data, standard sensory evaluation protocols can be employed. The following methodologies are representative of the approaches used to determine the sensory properties of volatile aroma compounds like kahweofuran.

Determination of Odor Detection Threshold

The odor detection threshold is the minimum concentration of a substance that can be perceived by the human sense of smell. A widely accepted method for determining this is Gas Chromatography-Olfactometry (GC-O).

Experimental Workflow: Gas Chromatography-Olfactometry (GC-O) for Odor Threshold Determination

Caption: Workflow for determining the odor detection threshold of kahweofuran using GC-O.

Methodology:

-

Sample Preparation: A stock solution of pure kahweofuran is prepared in an odorless solvent (e.g., highly purified water or ethanol). A series of dilutions is then created from the stock solution.

-

GC-O Analysis: Each dilution is injected into a gas chromatograph (GC). The effluent from the GC column is split, with one portion directed to a flame ionization detector (FID) for chemical analysis and the other to an olfactory port.

-

Sensory Evaluation: A trained sensory panelist sniffs the effluent at the olfactory port and indicates when an odor is detected.

-

Data Analysis: The lowest concentration at which the panelist can reliably detect the odor is determined. This process is repeated with multiple panelists to establish a statistically significant odor detection threshold.

Determination of Taste Detection Threshold

The taste detection threshold is the lowest concentration at which a substance can be perceived by the sense of taste. A standard method for this is the ASTM E679-19, also known as the 3-Alternative Forced Choice (3-AFC) method.

Experimental Workflow: 3-Alternative Forced Choice (3-AFC) for Taste Threshold Determination

Caption: Workflow for determining the taste detection threshold of kahweofuran using the 3-AFC method.

Methodology:

-

Sample Preparation: A series of ascending concentrations of pure kahweofuran in purified, tasteless water is prepared.

-

Tasting Session: For each concentration level, a trained panelist is presented with three samples: one containing kahweofuran and two blanks (water only). The panelist's task is to identify the sample that is different from the other two.

-

Data Collection: The responses are recorded as either correct or incorrect. The concentration at which a panelist can consistently and correctly identify the odd sample is determined as their individual threshold.

-

Data Analysis: The group taste detection threshold is calculated from the individual thresholds, typically as the geometric mean.

Sensory Properties of a Structurally Similar Compound: 2-Methyl-3-furanthiol (B142662)

In the absence of comprehensive data for kahweofuran, examining a structurally related and well-characterized compound can provide valuable context. 2-Methyl-3-furanthiol is another sulfur-containing furan (B31954) derivative found in coffee and is known for its potent meaty and roasted aroma.

Table 2: Sensory Properties of 2-Methyl-3-furanthiol

| Sensory Attribute | Description | Quantitative Data (in Water) | Source |

| Odor | Meaty, roasted, coffee-like | 0.00003 µg/kg | [2] |

| Taste | Savory, meaty | Not available | - |

The extremely low odor threshold of 2-methyl-3-furanthiol highlights the significant sensory impact that sulfur-containing furan derivatives can possess.[2][3][4] This suggests that kahweofuran, with its similar structural motifs, is also likely to be a potent aroma compound with a low odor detection threshold.

Signaling Pathways

Currently, there is no specific research available that elucidates the olfactory or gustatory signaling pathways activated by pure kahweofuran. General olfactory transduction is understood to involve the binding of odorant molecules to G-protein coupled receptors on olfactory sensory neurons, leading to a cascade of intracellular events that result in a nerve impulse being sent to the brain. The specific receptors that may bind to kahweofuran have not been identified.

Logical Relationship: General Olfactory Signaling

Caption: A generalized diagram of the olfactory signal transduction cascade.

Conclusion

Pure kahweofuran is characterized by a "roasted smoky sulfurous" aroma. While it is a recognized component of coffee's complex flavor profile, there is a notable absence of quantitative sensory data, including its odor and taste detection thresholds in a neutral medium. The experimental protocols outlined in this guide provide a framework for future research to determine these critical sensory parameters. Further investigation is also required to elucidate the specific olfactory and gustatory signaling pathways involved in its perception. The generation of this foundational sensory data will be invaluable for a more precise understanding of kahweofuran's role in food and beverage flavor and for exploring its potential applications in other fields.

References

Olfactory Threshold of Kahweofuran in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Kahweofuran

Kahweofuran (2,3-Dihydro-6-methylthieno[2,3-c]furan) is a potent aroma compound that imparts a characteristic "smoky" and "roasted" scent.[1] Its presence is significant in the overall flavor profile of coffee.[3] The organoleptic properties of Kahweofuran are described as sulfurous, roasted, and smoky.[1] While its solubility in water is estimated to be 280.9 mg/L at 25°C, its olfactory detection threshold, the lowest concentration at which it can be perceived by the human nose in water, has not been definitively established in published research.[1]

Quantitative Data on Olfactory Thresholds

A thorough review of scientific literature did not yield a specific olfactory threshold value for Kahweofuran in an aqueous solution. Compilations of odor thresholds often list numerous compounds, but a value for Kahweofuran is conspicuously absent.[4] This highlights a gap in the current body of knowledge and underscores the importance of the methodologies outlined in this guide for researchers seeking to establish this critical sensory data point.

Table 1: Physicochemical and Organoleptic Properties of Kahweofuran

| Property | Value/Description |

| Chemical Name | 2,3-Dihydro-6-methylthieno[2,3-c]furan |

| Molecular Formula | C₇H₈OS |

| Odor Type | Sulfurous, Roasted, Smoky[1] |

| Solubility in Water | 280.9 mg/L @ 25°C (estimated)[1] |

| Olfactory Threshold in Water | Not established in cited literature. |

Experimental Protocols for Olfactory Threshold Determination

The determination of an olfactory threshold is a sensory science discipline that relies on human subjects as the "detectors." Standardized methods are crucial to ensure the reliability and reproducibility of the results.

Standard Method: Threshold Odor Test (e.g., SM 2150 B)

This method is a widely accepted standard for determining the threshold odor of a substance in water.[5][6][7]

Objective: To determine the dilution at which the odor of Kahweofuran in water is just barely detectable.

Materials:

-

Kahweofuran of high purity

-

Odor-free water

-

Glass bottles with glass or TFE-lined closures[5]

-

Pipettes and graduated cylinders

-

Constant temperature water bath (optional, for tests at elevated temperatures)[6]

-

A panel of at least five trained sensory analysts[7]

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of Kahweofuran in odor-free water. The concentration should be high enough to be clearly odorous.

-

Create a series of dilutions of the stock solution with odor-free water. The dilution factor should be systematic (e.g., a geometric progression).

-

A blank sample containing only odor-free water must be included as a reference.

-

-

Sensory Evaluation:

-

Present the series of diluted samples and the blank to the panelists in a randomized and blind manner.

-

Panelists should start with the most dilute sample and proceed to more concentrated ones to avoid olfactory fatigue.[7]

-

For each sample, the panelist indicates whether an odor is detectable (+) or not (-).

-

The threshold is the lowest concentration at which the odor is reliably detected by the panelist.

-

-

Data Analysis:

-

The individual thresholds are collected from all panelists.

-

The geometric mean of the individual thresholds is typically calculated to determine the panel's olfactory threshold.

-

The result is often expressed as a Threshold Odor Number (TON), which is the ratio of the initial sample volume to the total volume after dilution.[6][7]

-

References

- 1. cetjournal.it [cetjournal.it]

- 2. wekivaculinary.org [wekivaculinary.org]

- 3. researchgate.net [researchgate.net]

- 4. Showing Compound Kahweofuran (FDB010905) - FooDB [foodb.ca]

- 5. scribd.com [scribd.com]

- 6. kahweofuran, 26693-24-3 [thegoodscentscompany.com]

- 7. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

The Cornerstone of Coffee's Allure: A Technical Guide to the Key Aroma Compounds in Roasted Arabica Coffee

For Researchers, Scientists, and Drug Development Professionals

The rich and inviting aroma of roasted Arabica coffee is not a singular entity but a complex symphony of hundreds of volatile organic compounds. These compounds are meticulously orchestrated during the roasting process through a series of intricate chemical reactions. This technical guide delves into the core aroma compounds that define the quintessential coffee experience, providing quantitative data, detailed experimental protocols for their analysis, and a visual representation of their formation pathways. Understanding these key molecules is paramount for research in flavor science, quality control, and the development of novel sensory experiences.

Key Aroma Compounds in Roasted Arabica Coffee

The aroma of roasted Arabica coffee is primarily shaped by several classes of chemical compounds. The most significant contributors include furans, pyrazines, ketones, and phenols. Each class imparts distinct notes, and their relative concentrations, influenced by factors such as bean origin, processing, and roasting profile, create the unique aromatic signature of a particular coffee.

Quantitative Data of Key Aroma Compounds

The following tables summarize the typical concentration ranges for key aroma compounds found in roasted Arabica coffee. It is important to note that these values can vary significantly based on the specific coffee variety, roasting degree, and analytical methodology employed.[1][2][3][4][5][6][7]

Table 1: Key Furan Derivatives in Roasted Arabica Coffee

| Compound | Aroma Description | Typical Concentration Range (µg/kg) |

| 2-Furfurylthiol | Roasty, coffee-like | 1 - 20 |

| Furaneol (4-Hydroxy-2,5-dimethyl-3(2H)-furanone) | Caramel, sweet | 10,000 - 40,000 |

| 2-Furanmethanol | Mild, burnt sugar | 13,650 - 19,300 |

| 5-Methylfurfural | Sweet, caramel, almond | 2,300 - 11,600 |

| 2-Acetylfuran | Balsamic, sweet, roasty | Present, variable |

| Furan | Ether-like | 911 - 5852 |

Table 2: Key Pyrazine Derivatives in Roasted Arabica Coffee

| Compound | Aroma Description | Typical Concentration Range (µg/kg) |

| 2-Methylpyrazine | Nutty, roasted, cocoa | 1,000 - 5,000 |

| 2,5-Dimethylpyrazine | Roasted, nutty, earthy | 500 - 2,500 |

| 2,6-Dimethylpyrazine | Roasted, nutty | 400 - 2,000 |

| 2-Ethyl-5-methylpyrazine | Earthy, roasted, nutty | Present, variable |

| 2,3,5-Trimethylpyrazine | Roasted, nutty, chocolate | 4,800 |

| 2,3,5,6-Tetramethylpyrazine | Roasted, nutty, chocolate | 4,200 |

Table 3: Key Ketones in Roasted Arabica Coffee

| Compound | Aroma Description | Typical Concentration Range (µg/kg) |

| 2,3-Butanedione (Diacetyl) | Buttery, creamy | Present, variable |

| 2,3-Pentanedione | Buttery, fruity | Present, variable |

| Acetoin (3-Hydroxy-2-butanone) | Buttery, creamy | Present, variable |

Table 4: Key Phenolic Compounds in Roasted Arabica Coffee

| Compound | Aroma Description | Typical Concentration Range (mg/g) |

| Guaiacol | Smoky, phenolic, spicy | Present, variable |

| 4-Vinylguaiacol | Spicy, clove-like | Present, variable |

| 4-Ethylguaiacol | Spicy, smoky | Present, variable |

| Total Phenolic Content | - | 14.92 - 16.55 (as GAE) |

Formation Pathways of Key Aroma Compounds

The generation of these vital aroma compounds is predominantly a result of two non-enzymatic browning reactions that occur during roasting: the Maillard reaction and the subsequent Strecker degradation.[8][9][10][11][12][13]

The Maillard Reaction